molecular formula C14H15N3O3 B12180742 N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B12180742
M. Wt: 273.29 g/mol
InChI Key: QDDMEDSQSWUQNC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic naming of organic compounds is governed by the conventions set forth by the International Union of Pure and Applied Chemistry, which are designed to unambiguously describe chemical structures through a standardized lexicon. The compound under discussion, N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide, is a complex molecule featuring multiple functional groups and a heterocyclic core. Its name reflects the hierarchical assembly of its structural components, beginning with the propanamide moiety, which is N-substituted by a 1,2,5-oxadiazole ring at the 3-position. This oxadiazole ring is further substituted at the 4-position with a phenyl group, itself para-substituted by a prop-2-en-1-yloxy (allyloxy) group.

The IUPAC nomenclature for this compound is constructed as follows: the parent structure is propanamide, with the nitrogen atom bearing a substituent at the 4-position of a 1,2,5-oxadiazole ring, which is itself attached at the 3-position to the amide nitrogen. The oxadiazole ring is substituted at the 4-position by a phenyl group, and this phenyl ring is para-substituted by a prop-2-en-1-yloxy group. The full systematic IUPAC name is thus this compound.

The nomenclature encapsulates the connectivity and substitution pattern of the molecule, ensuring clarity for chemists familiar with IUPAC rules. The use of curly brackets in the name denotes the N-substitution of the amide, while the bracketed descriptors within the name specify the substituents on the oxadiazole and phenyl rings. The explicit indication of the prop-2-en-1-yloxy group at the 4-position of the phenyl ring ensures there is no ambiguity regarding the location of this functional group.

Isomeric Considerations

Isomerism in organic chemistry refers to the phenomenon where compounds share the same molecular formula but differ in the arrangement of atoms or the spatial orientation of their substituents. For this compound, several isomeric forms are theoretically possible, though the systematic name specifies a unique connectivity.

The primary isomeric considerations for this compound include positional isomerism and, to a lesser extent, geometrical isomerism. Positional isomerism could arise if the prop-2-en-1-yloxy group were attached to a different position on the phenyl ring, or if the phenyl group were attached to a different position on the oxadiazole ring. However, the IUPAC name explicitly assigns the prop-2-en-1-yloxy group to the 4-position of the phenyl ring and the phenyl group to the 4-position of the oxadiazole ring, thereby eliminating ambiguity.

Geometrical isomerism is not expected for this compound, as the substituents on the phenyl and oxadiazole rings do not introduce double bonds or ring systems with restricted rotation that would give rise to cis-trans or E/Z isomerism. The only potential for stereoisomerism would be if the propanamide moiety were to possess a chiral center, but in this structure, the amide nitrogen is not stereogenic, and the rest of the molecule lacks stereocenters.

Tautomerism, a form of isomerism involving the migration of a proton and a shift in bonding, is also not anticipated for this compound. The 1,2,5-oxadiazole ring is known for its aromatic stability, and the amide and ether functionalities do not typically engage in tautomeric equilibria under standard conditions.

A summary of isomeric considerations for this compound is presented in the following table:

Isomerism Type Potential in Compound Structural Rationale
Positional Isomerism Theoretically possible, but excluded by IUPAC name Substituent positions are explicitly defined
Geometrical Isomerism Not present No double bonds or ring constraints leading to E/Z forms
Stereoisomerism Not present No chiral centers or stereogenic elements
Tautomerism Not present Stable aromatic and amide structures

This analysis confirms that the compound, as named, refers to a single, well-defined molecular entity.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C14H15N3O3/c1-3-9-19-11-7-5-10(6-8-11)13-14(17-20-16-13)15-12(18)4-2/h3,5-8H,1,4,9H2,2H3,(H,15,17,18)

InChI Key

QDDMEDSQSWUQNC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the oxadiazole intermediate with a suitable alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Propanamide Group: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base like triethylamine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide: has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-{4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide (Parent) 4-(Prop-2-en-1-yloxy)phenyl C₁₅H₁₇N₃O₃ 287.31 Reactive allyloxy group; moderate lipophilicity
2-(4-tert-Butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide 3,4-Dimethoxyphenyl; 4-tert-butylphenoxy C₂₃H₂₇N₃O₅ 425.48 Bulky tert-butyl group; electron-rich methoxy substituents enhance stability
2-Methyl-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)propanamide 4-(Isopropyloxy)phenyl C₁₅H₁₉N₃O₃ 289.33 Isopropyloxy group increases steric hindrance; similar MW to parent
N-[4-(4-Methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide 4-Methoxy-3-methylphenyl C₁₅H₁₉N₃O₃ 289.33 Methoxy and methyl groups improve solubility; pentanamide elongates side chain

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) enhance aromatic ring stability and may influence electronic interactions in biological systems.
  • Bulky substituents (e.g., tert-butyl in ) reduce molecular flexibility and may hinder binding to target proteins.
  • The parent compound’s allyloxy group offers unique reactivity for conjugation or polymerization, distinguishing it from saturated analogs .

Functional Group Modifications on the Amide Side Chain

Compound Name Amide Side Chain Molecular Formula Molecular Weight (g/mol) Key Features
N-{4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide Thiophene-2-carboxamide C₁₆H₁₃N₃O₃S 327.40 Thiophene ring introduces aromaticity and sulfur-based interactions
N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide Propanamide with sulfanyl-oxadiazole C₂₃H₂₃N₅O₃S 473.53 Sulfur-containing groups may enhance metal-binding capacity

Key Observations :

  • Replacement of propanamide with thiophene-2-carboxamide () alters electronic properties and may improve cross-membrane permeability due to increased lipophilicity.

Biological Activity

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4C_{21}H_{23}N_3O_4, with a molecular weight of 381.4 g/mol. The compound features a 1,2,5-oxadiazole ring system, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
IUPAC NameThis compound
InChI KeyVAHPPMKECNBYQD-UHFFFAOYSA-N

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, a study reported that derivatives of 1,2,5-oxadiazoles demonstrated cytotoxic activity against various cancer cell lines with IC50 values ranging from sub-micromolar to micromolar concentrations. Specifically, one derivative showed an IC50 value of 0.12 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism behind the antitumor activity of this compound may involve the disruption of cellular processes related to DNA replication and repair. Flow cytometry analyses have shown that certain oxadiazole derivatives can induce cell cycle arrest at the G0-G1 phase . This suggests that these compounds may interfere with the normal cell cycle progression in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural components. Studies have shown that the presence of electron-donating groups (EDGs) enhances cytotoxicity while electron-withdrawing groups (EWGs) tend to diminish it. For example, modifications on the phenyl ring significantly affect the compound's potency against cancer cells .

Case Studies

  • In Vitro Studies : A study evaluated a series of oxadiazole derivatives against several cancer cell lines including MCF-7 and A549. The results indicated that specific substitutions on the oxadiazole ring led to enhanced cytotoxicity compared to non-substituted analogs .
  • In Vivo Studies : Preliminary in vivo studies demonstrated promising results in tumor-bearing mice models where certain oxadiazole derivatives exhibited significant tumor growth inhibition compared to control groups .

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